Tilfrinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

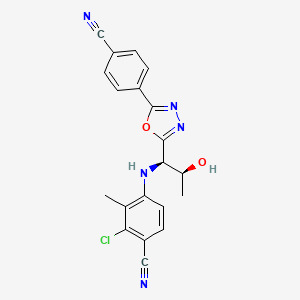

Tilfrinib is a potent and selective inhibitor of breast tumor kinase/protein tyrosine kinase 6 (BRK/PTK6) with an IC50 value of 3.15 nM . It shows good anti-proliferative activity and has potential for anti-tumor applications .

Molecular Structure Analysis

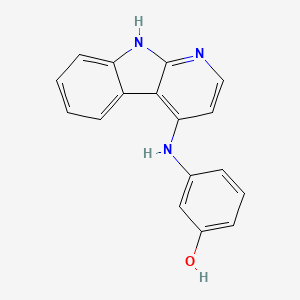

The molecular formula of Tilfrinib is C17H13N3O . The exact mass is 275.105862047 g/mol and the molecular weight is 275.30 g/mol .Chemical Reactions Analysis

Tilfrinib is known to inhibit the growth of certain cancer cells in vitro . It’s effects are mediated through a reduction in phosphorylation and activity of the transcription factor STAT3 .Physical And Chemical Properties Analysis

Tilfrinib is a solid compound with a molecular weight of 275.3 g/mol . It is soluble in DMSO and ethanol .Wissenschaftliche Forschungsanwendungen

Lung Adenocarcinoma

Tilfrinib has been used in the study of lung adenocarcinoma. It was found that Tilfrinib can inhibit the expression of protein tyrosine kinase 6 (PTK6), which is involved in the development of gynecological tumors . The inhibition of PTK6 by Tilfrinib was found to suppress cell proliferation and migration, and induce cell apoptosis . This suggests that Tilfrinib could be a potential therapeutic agent for lung adenocarcinoma .

Head and Neck Squamous Cell Carcinoma

Tilfrinib has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) for the treatment of patients with recurrent or metastatic HRAS mutant head and neck squamous cell carcinoma (HNSCC) with variant allele frequency ≥ 20% after disease progression on platinum-based chemotherapy . This indicates the potential of Tilfrinib in treating this type of cancer .

Breast Cancer

Tilfrinib, along with another PTK6 inhibitor XMU-MP-2, has demonstrated potency and selectivity in breast cancer cells when used in combination with chemotherapy . This suggests that Tilfrinib could be a potential therapeutic agent for breast cancer .

Colorectal Cancer

Tilfrinib has also shown potential in the treatment of colorectal cancer. Similar to its application in breast cancer, Tilfrinib has demonstrated potency and selectivity in colorectal cancer cells when used in combination with chemotherapy .

Immune Checkpoint Inhibition

Tilfrinib has been found to up-regulate PD-L1 protein expression level, which is a key player in immune checkpoint inhibition . This suggests that Tilfrinib could potentially be used in combination with other immunotherapies for the treatment of various cancers .

Cell Cycle and TGF-β Signaling Pathway

Tilfrinib has been associated with the cell cycle and TGF-β signaling pathway . This suggests that Tilfrinib could potentially be used to target these pathways in the treatment of various cancers .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZOSHFGJWSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilfrinib | |

Q & A

Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?

A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []

Q2: Are there any preclinical studies that support the use of Tilfrinib in colorectal cancer?

A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like Tilfrinib. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of Tilfrinib in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.